3-(3,4-Difluorophenyl)but-2-enoic acid
Description
3-(3,4-Difluorophenyl)but-2-enoic acid is a fluorinated carboxylic acid derivative characterized by a but-2-enoic acid backbone substituted with a 3,4-difluorophenyl group. This compound is of significant interest in medicinal chemistry due to the electron-withdrawing effects of fluorine atoms, which enhance metabolic stability and modulate interactions with biological targets such as enzymes and receptors .
Properties
CAS No. |
923266-19-7 |
|---|---|
Molecular Formula |
C10H8F2O2 |
Molecular Weight |
198.17 g/mol |
IUPAC Name |
3-(3,4-difluorophenyl)but-2-enoic acid |
InChI |
InChI=1S/C10H8F2O2/c1-6(4-10(13)14)7-2-3-8(11)9(12)5-7/h2-5H,1H3,(H,13,14) |
InChI Key |
ATPAQCBHPNVADF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)O)C1=CC(=C(C=C1)F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Fluorophenyl-Substituted Butenoic Acids
3-(2-Fluorophenyl)but-2-enoic Acid (CAS: 1130-95-6)
- Structure : Differs in the position of fluorine substitution (2-fluoro vs. 3,4-difluoro).
- Molecular Weight : 180 g/mol (vs. ~198 g/mol for the 3,4-difluoro analog, estimated from analogs in ).
- Applications : Primarily used as a synthetic intermediate in research and chemical synthesis .
3-[2-(Trifluoromethyl)phenyl]but-2-enoic Acid (CAS: 1356809-47-6)
- Structure : Features a trifluoromethyl (-CF₃) group at the 2-position instead of fluorine atoms.
- Impact : The -CF₃ group is more electronegative and bulky than -F, which may increase lipophilicity (logP) and influence pharmacokinetic properties .
Table 1: Structural Comparison of Fluorophenyl Butenoic Acids
| Compound | Substituent Position | Molecular Weight (g/mol) | Key Functional Group |
|---|---|---|---|
| 3-(3,4-Difluorophenyl)but-2-enoic acid | 3,4-diF | ~198 | But-2-enoic acid |
| 3-(2-Fluorophenyl)but-2-enoic acid | 2-F | 180 | But-2-enoic acid |
| 3-[2-(Trifluoromethyl)phenyl]but-2-enoic acid | 2-CF₃ | ~220 (estimated) | But-2-enoic acid |
Pharmacological Analogs: MCHR1 Antagonists
Compounds such as SNAP-7941 and FE@SNAP share the 3,4-difluorophenyl moiety but incorporate additional pharmacophores (e.g., piperidinylpropylaminocarbonyl groups) .
- Binding Affinity : The 3,4-difluorophenyl group in SNAP derivatives enhances receptor binding due to its electron-withdrawing effects, improving antagonist activity at melanin-concentrating hormone receptor 1 (MCHR1).
- Metabolic Stability: Fluorination reduces oxidative metabolism, extending half-life compared to non-fluorinated analogs.
Functional Group Analogs
3,4-Difluorobenzoic Acid Derivatives
- Example : 3,4-Difluorobenzoic-d3 acid (CAS: 1219798-70-5).
- Comparison: The benzoic acid backbone lacks the α,β-unsaturated double bond of but-2-enoic acid, reducing electrophilicity and reactivity. Deuterated versions (e.g., -d3) are used as internal standards in mass spectrometry due to isotopic stability .
Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)
- Structure : Replaces fluorine atoms with hydroxyl (-OH) groups.
- Biological Role : Acts as an antioxidant and anti-inflammatory agent, contrasting with the synthetic applications of fluorinated analogs .
- Acidity : The -OH groups increase acidity (pKa ~4.5) compared to the fluorinated analog (pKa ~2.8, estimated), influencing solubility and bioavailability.
Table 2: Functional Group Impact on Properties
| Compound | Functional Groups | Key Property | Application |
|---|---|---|---|
| This compound | -F, -COOH | High metabolic stability | Drug intermediates |
| 3,4-Difluorobenzoic acid | -F, -COOH | Isotopic stability | Analytical standards |
| Caffeic acid | -OH, -COOH | Antioxidant activity | Nutraceuticals |
Research Findings and Implications
- Electron-Withdrawing Effects : Fluorine atoms in the 3,4-difluorophenyl group increase the compound’s electrophilicity, making it a reactive intermediate in cross-coupling reactions .
- Positional Isomerism: Mono-fluorination (e.g., 2-F) vs. di-fluorination (3,4-diF) significantly alters steric and electronic profiles, impacting biological target engagement .
- Deuteration vs. Fluorination : Deuterated analogs (e.g., 3,4-difluorobenzoic-d3 acid) are preferred in pharmacokinetic studies, whereas fluorinated analogs are prioritized for drug development .
Q & A
Q. What are the established synthetic routes for 3-(3,4-Difluorophenyl)but-2-enoic acid, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis of this compound can be adapted from analogous difluorophenyl-containing carboxylic acids. Key routes include:
- Knoevenagel Condensation : Reacting 3,4-difluorobenzaldehyde with malonic acid under acidic, reflux conditions. This method is effective for α,β-unsaturated acids, with yields typically ranging 60–75% for similar structures .
- Palladium-Catalyzed Coupling : Utilizing Heck reactions to couple aryl halides with acrylic acid derivatives. Temperature (80–120°C) and ligand selection (e.g., Pd(OAc)₂ with PPh₃) critically impact regioselectivity and yield .
- Acrylonitrile-Based Synthesis : Reacting acrylonitrile with 3,4-difluorophenol derivatives, achieving up to 72% yield under optimized conditions .
Table 1 : Comparison of synthetic routes for analogous compounds
| Method | Reactants | Yield | Key Parameters | Reference |
|---|---|---|---|---|
| Knoevenagel Condensation | 3,4-Difluorobenzaldehyde | ~70% | Acidic reflux, 12 h | |
| Acrylonitrile Route | Acrylonitrile, 3,4-DFPhOH | 72% | Solvent: DMF, 80°C |
Q. What analytical techniques are recommended for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H NMR (400 MHz, DMSO-d₆) identifies aromatic proton splitting patterns (δ 7.5–8.1 ppm) and olefinic protons (δ 6.2–6.8 ppm). ¹⁹F NMR confirms fluorine substitution .
- High-Performance Liquid Chromatography (HPLC) : C18 reverse-phase column with UV detection at 254 nm ensures purity (>98%). Retention times correlate with hydrophobic interactions .
- Mass Spectrometry (ESI-MS) : Positive ion mode detects [M+H]⁺ peaks (expected m/z ~209.1) .
- Melting Point Analysis : Capillary method confirms consistency with literature (expected range: 50–55°C) .
Table 2 : Analytical parameters for characterization
| Technique | Key Observations | Reference |
|---|---|---|
| ¹H NMR | δ 6.7 (d, J=16 Hz, CH=CH), 7.8–8.0 (m, Ar-H) | |
| ESI-MS | m/z 209.1 [M+H]⁺ | |
| HPLC | Retention time: 12.3 min, 98% purity |
Advanced Research Questions
Q. How do the positions of fluorine substituents on the phenyl ring affect electronic properties and reactivity?
- Methodological Answer :
- Electronic Effects : The 3,4-difluoro substitution creates a strong electron-withdrawing effect, lowering the pKa of the carboxylic acid (estimated pKa ~2.8 vs. ~4.1 for non-fluorinated analogs). This enhances electrophilicity of the α,β-unsaturated system .
- Reactivity Implications : Increased acidity promotes faster esterification or amidation. Fluorine’s ortho/para-directing nature influences electrophilic substitution patterns in further derivatization .
Q. What strategies mitigate competing side reactions during synthesis, such as over-alkylation or isomerization?
- Methodological Answer :
- Catalyst Optimization : Use Pd(OAc)₂ with bulky ligands (e.g., XPhos) to suppress β-hydride elimination in coupling reactions .
- Temperature Control : Maintain reactions below 80°C to prevent thermal decomposition of intermediates .
- Protective Groups : Introduce tert-butyl esters to shield the carboxylic acid during fluorophenyl coupling, reducing unwanted nucleophilic attacks .
Q. How does the α,β-unsaturated carbonyl system influence its potential as a Michael acceptor in medicinal chemistry?
- Methodological Answer :
- The conjugated system enables nucleophilic additions (e.g., thiols or amines), forming covalent adducts. This reactivity is exploited in inhibitor design (e.g., targeting cysteine proteases). Competitive assays with glutathione validate Michael acceptor activity .
- Structure-Activity Relationship (SAR) : Fluorine substitution enhances metabolic stability and binding affinity to hydrophobic enzyme pockets .
Q. What challenges arise in computational modeling of crystal structure or solvation behavior?
- Methodological Answer :
- Crystal Packing : Fluorine’s high electronegativity disrupts hydrogen-bonding networks, complicating density functional theory (DFT) predictions. Experimental XRD data are critical for validation .
- Solvation Free Energy : The compound’s hydrophobicity (LogP ~1.8) requires implicit solvent models (e.g., COSMO-RS) to account for fluorinated aryl interactions with water .
Contradictions and Validation
- reports a 72% yield for acrylonitrile-based synthesis, but reproducibility depends on solvent purity and catalyst loading. Cross-validate with HPLC and NMR to confirm product integrity .
- Discrepancies in melting points (e.g., 49–53°C vs. literature 50–55°C) may arise from polymorphic forms. Differential Scanning Calorimetry (DSC) resolves such ambiguities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
